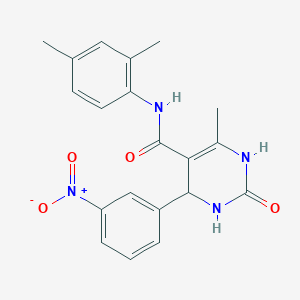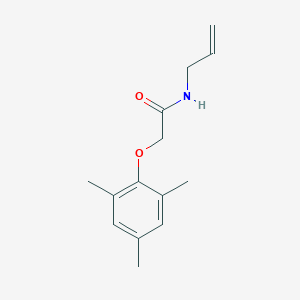
3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinone
Descripción general
Descripción
3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinone, also known as thiosemicarbazone, is a heterocyclic compound that has been studied for its potential therapeutic applications. Thiosemicarbazone has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In
Aplicaciones Científicas De Investigación
Thiosemicarbazone has been extensively studied for its potential therapeutic applications. In particular, 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone has been shown to exhibit anticancer properties, with studies indicating that it can induce apoptosis in cancer cells. Thiosemicarbazone has also been shown to exhibit antiviral properties, with studies indicating that it can inhibit the replication of HIV and other viruses. Additionally, 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone has been shown to exhibit antifungal properties, with studies indicating that it can inhibit the growth of fungi.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone is not fully understood. However, studies have suggested that 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and apoptosis. Thiosemicarbazone has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to exhibit a wide range of biochemical and physiological effects. In particular, 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. Thiosemicarbazone has also been shown to exhibit antioxidant properties, with studies indicating that it can scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Thiosemicarbazone also exhibits a wide range of biological activities, making it a versatile compound for studying various biochemical and physiological processes. However, there are also limitations to using 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone in lab experiments. Thiosemicarbazone can be unstable and may decompose over time. Additionally, 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone research. One area of interest is the development of 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone derivatives with improved pharmacological properties. Another area of interest is the exploration of 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone as a potential therapeutic agent for various diseases, including cancer, viral infections, and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-4-imidazolidinoneazone and its potential applications in medicine.
Propiedades
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)21-18(22)17(20-19(21)24)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,24)/b8-5+,17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKXENZLSRSMQC-WIXUPIFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3963980.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)
![8-{[benzyl(methyl)amino]methyl}-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3963992.png)
![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)

![6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3964012.png)
![N-{1-[(dimethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3964015.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B3964022.png)
![2-{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3964036.png)


![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B3964068.png)

![3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3964077.png)